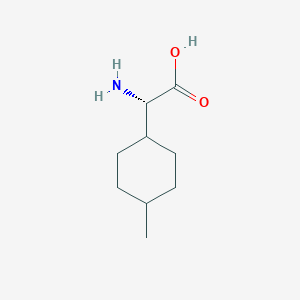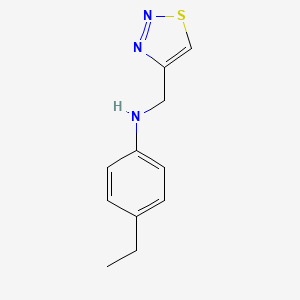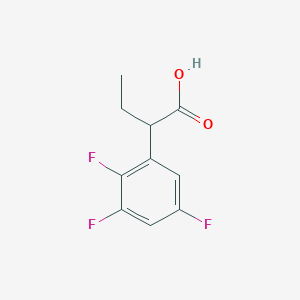
2-(2,3,5-Trifluorophenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,5-Trifluorophenyl)butanoic acid is an organic compound characterized by the presence of a trifluorophenyl group attached to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,5-Trifluorophenyl)butanoic acid typically involves the reaction of 2,3,5-trifluorobenzene with butanoic acid derivatives. One common method includes the use of 2,3,5-trifluorophenyl acetonitrile, ethyl alpha-bromoacetate, and zinc in tetrahydrofuran to produce ethyl 4-(2,3,5-trifluorophenyl)-3-oxo-butanoate. This intermediate is then hydrolyzed using sodium hydroxide and subsequently acidified to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity while minimizing the use of hazardous reagents. The process typically involves large-scale reactions under controlled conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(2,3,5-Trifluorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various functionalized derivatives of the original compound, such as ketones, alcohols, and substituted aromatic compounds .
Scientific Research Applications
2-(2,3,5-Trifluorophenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,3,5-Trifluorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity and selectivity, leading to its potential effects on biological pathways. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism .
Comparison with Similar Compounds
- 2-(2,4,5-Trifluorophenyl)butanoic acid
- 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
- 2,4,5-Trifluorophenylacetic acid
Comparison: Compared to its analogs, 2-(2,3,5-Trifluorophenyl)butanoic acid exhibits unique reactivity and binding properties due to the specific positioning of the fluorine atoms on the phenyl ring.
Properties
Molecular Formula |
C10H9F3O2 |
|---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
2-(2,3,5-trifluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H9F3O2/c1-2-6(10(14)15)7-3-5(11)4-8(12)9(7)13/h3-4,6H,2H2,1H3,(H,14,15) |
InChI Key |
IHBYWQQYHRREFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C(=CC(=C1)F)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


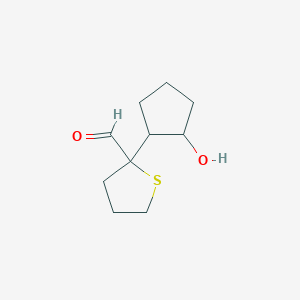
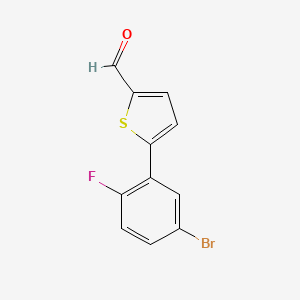
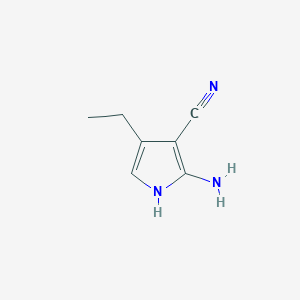
![(2,2-Dimethylpropyl)[(1-ethylpyrrolidin-2-yl)methyl]amine](/img/structure/B13294560.png)
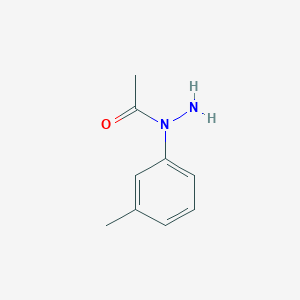

![N-[(4-methylpyrimidin-2-yl)methyl]cyclopropanamine](/img/structure/B13294581.png)

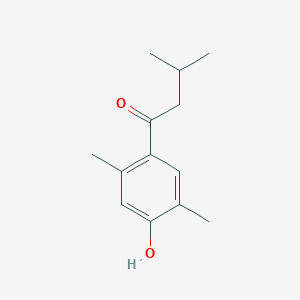
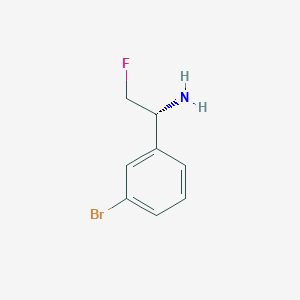
![(Hex-5-en-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B13294607.png)
![2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B13294613.png)
